

Indatraline Stock Solution: Preparation & Storage Guide

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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This guide provides standardized procedures for the preparation, storage, and analytical verification of indatraline stock solutions to ensure reliability and reproducibility in biochemical and pharmacological research.

Chemical Properties & Storage Specifications

The following table summarizes the critical physical and chemical data for **indatraline hydrochloride** relevant to solution preparation [1].

Property	Specification
Chemical Name	(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Molecular Formula	C ₁₆ H ₁₆ Cl ₃ N
Molecular Weight	328.66 g/mol [1] / 328.67 g/mol [2]
Appearance	Powder [1]

Property	Specification
Recommended Storage (Powder)	Desiccate at -20°C [1] [2]
Recommended Storage (Solution)	-20°C for short-term; -80°C for long-term (≥1 year) [1] [2]

Stock Solution Preparation Protocol

Objective: To prepare a 100 mM stock solution of **indatraline hydrochloride** in DMSO.

Materials:

- **Indatraline hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Volumetric flask or tube (e.g., 10 mL)
- Micropipettes
- Sonicator bath (optional)

Procedure:

- **Weighing:** Bring the **indatraline hydrochloride** vial to room temperature before opening to prevent condensation. Accurately weigh **32.87 mg** of the powder.
- **Dissolution:** Transfer the powder into a 10 mL volumetric flask or tube. Add anhydrous DMSO to a final volume of 10 mL. The resulting concentration is 100 mM.
- **Aiding Solubility:** If necessary, warm the tube at **37°C** and shake it gently in a sonicator bath to completely dissolve the powder and obtain a clear solution [1].
- **Aliquoting:** Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and potential contamination.
- **Storage:** Seal the aliquots tightly and store them according to the recommended conditions.

Solubility & Handling Guidelines

Adherence to the following handling and storage guidelines is critical for maintaining solution integrity.

Aspect	Guideline
Solubility	Soluble to 10 mM in water with gentle warming; soluble to 100 mM in DMSO [1].
General Handling	Avoid inhalation and contact with skin or eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE) [2].
Hazards	Harmful if swallowed. Very toxic to aquatic life with long-lasting effects [2].
Stability After Preparation	For best results, prepare and use the stock solution on the same day. If necessary, sealed aliquots can be stored below -20°C for several months [1].

Analytical Validation & Quality Control

For critical applications like MS Binding Assays, validating the concentration and purity of your stock solution is essential.

HPLC-ESI-MS/MS Quantification Method: This method, adapted from published research, can be used to accurately quantify indatraline in solution [3].

- **Chromatography:**
 - **Column:** Reverse-phase C18 column.
 - **Mobile Phase:** Acetonitrile and 5 mM ammonium bicarbonate buffer (pH 10.0) in a ratio of **90:10 (v/v)**.
 - **Flow Rate:** **600 µL/min**.
 - **Cycle Time:** ~1.5 minutes, enabling high throughput [3].
- **Mass Spectrometry Detection:**
 - **Ionization:** Electrospray Ionization (ESI) positive mode.
 - **MRM Transitions:**
 - **Analyte (Indatraline):** m/z **292.2** → **261.0** [3].
 - **Internal Standard (Deuterated Indatraline):** m/z **299.2** → **268.0** [3].
- **Validation Parameters:** The method has been validated to be specific, linear from **5 pM to 5 nM**, and accurate and precise per regulatory guidelines [3].

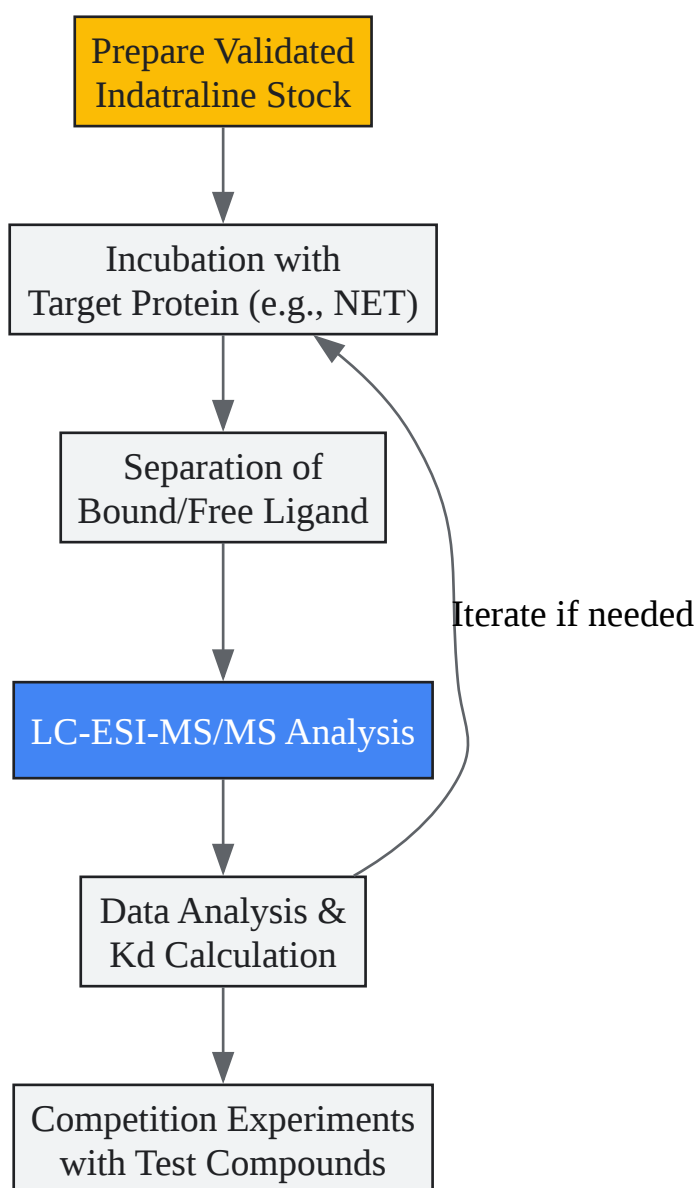
Determination of Enantiopurity: If working with individual enantiomers, their purity can be determined using a chiral HPLC method.

- **Column:** Modified β-cyclodextrin phase.

- **Linearity:** The method is linear within a concentration range of **1.25-1000 μM** for the (1R,3S)-enantiomer, enabling reliable determination of enantiopurities up to **99.75% ee** [4].

Application in MS Binding Assays

The prepared and validated stock solution can be directly used in label-free MS Binding Assays. The workflow below outlines the key steps in applying indatraline to characterize its binding to targets like the norepinephrine transporter (NET) [3].



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Key Experimental Outcomes:

- Using this approach, the equilibrium dissociation constant (K_d) of (1R,3S)-indatraline for the norepinephrine transporter (NET) was determined to be **805 pM** [3].
- The assay is also suitable for competition experiments to characterize the binding of other test compounds [3].

Troubleshooting Guide

Issue	Potential Cause	Suggested Solution
Precipitate in stock solution	Storage temperature too low; supersaturation	Warm solution to room temperature and mix thoroughly. Re-evaluate solubility in DMSO/water mixture.
Loss of potency over time	Repeated freeze-thaw cycles; improper storage	Store in single-use aliquots at -80°C . Use the solution immediately after thawing.
Inconsistent assay results	Degradation of stock solution; inaccurate concentration	Use the analytical validation methods in Section 4 to check concentration and purity.

Safety & Disposal

- Indatraline is hazardous if swallowed and very toxic to aquatic life [2].
- Collect all waste and contaminated materials for disposal at an approved waste disposal plant in accordance with local regulations [2].
- Always refer to the specific Safety Data Sheet (SDS) for the most comprehensive hazard information.

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To cite this document: Smolecule. [Indatraline Stock Solution: Preparation & Storage Guide].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b530604#indatraline-stock-solution-preparation-storage>]

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